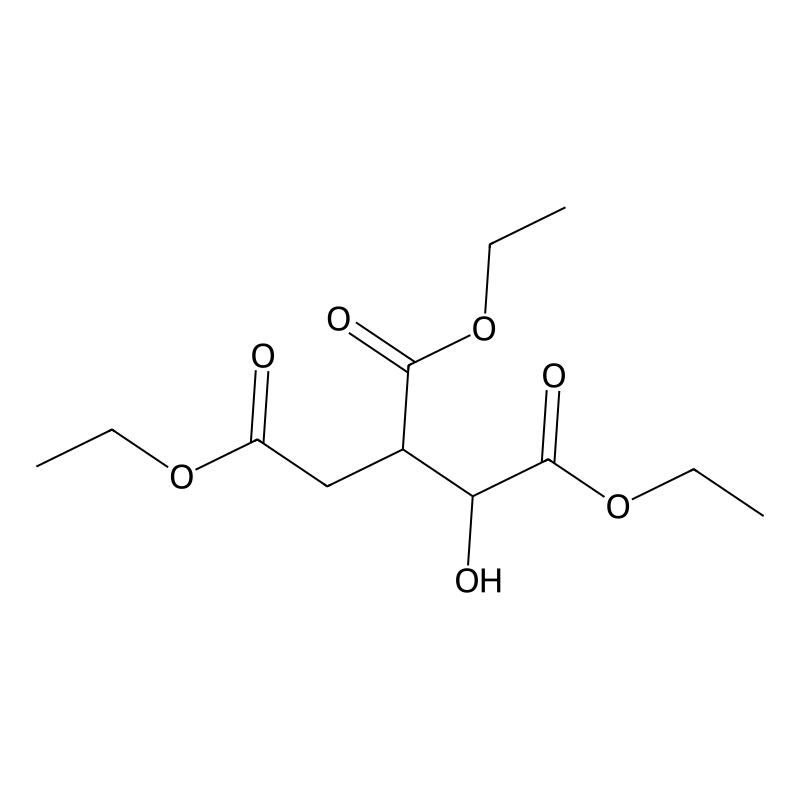

Triethyl isocitrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Analytical Standard: Due to its well-defined structure and purity, TEIC can be used as a reference standard for various analytical techniques. These techniques help identify and quantify other compounds in a mixture. For instance, TEIC can be used in the development and validation of analytical methods for pharmaceutical research [].

Limitations in Research:

There is a scarcity of research exploring the biological or biochemical functions of TEIC. This is likely due to the fact that TEIC is not a naturally occurring molecule and may not readily participate in cellular processes.

- Future Research Potential: Despite the limited current applications, TEIC might hold potential for future research in specific areas. For instance, its structural similarity to citric acid, a key Krebs cycle intermediate, could be explored to investigate its potential interactions with metabolic pathways. However, further research is needed to determine its feasibility.

Triethyl isocitrate is an ester derived from citric acid, specifically a triethyl ester of isocitric acid. It is characterized by its colorless, odorless liquid form and has the molecular formula with a molecular weight of approximately 276.2830 g/mol. This compound is primarily used in various industries, including food processing, pharmaceuticals, and plastics, due to its properties as a plasticizer and emulsifier .

- Esterification: The formation of triethyl isocitrate occurs through the reaction of isocitric acid with ethanol in the presence of an acid catalyst. This process involves the removal of water as a byproduct.

- Hydrolysis: In the presence of water and acid or base, triethyl isocitrate can be hydrolyzed back into isocitric acid and ethanol.

- Transesterification: This reaction can occur with other alcohols, leading to the formation of different esters.

These reactions are essential for understanding its stability and reactivity in various applications .

Triethyl isocitrate exhibits low toxicity and has been deemed safe for use as a food additive (E1505). Its biological activity includes:

- Emulsifying Agent: It stabilizes emulsions, making it useful in food products and pharmaceuticals.

- Plasticizer: It enhances the flexibility and durability of polymers like polyvinyl chloride (PVC) without compromising safety.

Research indicates that triethyl isocitrate does not exhibit significant biological activity beyond its functional roles in food and industrial applications .

Triethyl isocitrate can be synthesized through various methods:

- Conventional Esterification:

- Reactive Distillation:

- Acetylation Process:

Triethyl isocitrate finds utility in various sectors:

- Food Industry: Used as an emulsifier and stabilizer in food products, particularly in whipped products like egg whites.

- Pharmaceuticals: Acts as a coating agent for tablets and capsules, improving their stability and bioavailability.

- Plastics Manufacturing: Serves as a plasticizer for enhancing the flexibility of polyvinyl chloride and other polymers.

- Cosmetics: Employed in formulations for its emulsifying properties .

Studies on triethyl isocitrate's interactions focus on its compatibility with other compounds in formulations:

- With Other Emulsifiers: It can work synergistically with lecithin and other emulsifiers to improve stability and texture in food products.

- In Polymer Blends: Its interaction with various polymers has been studied to optimize mechanical properties without compromising safety.

Research indicates that triethyl isocitrate does not exhibit significant adverse interactions when used within recommended limits .

Several compounds share structural similarities with triethyl isocitrate, each possessing unique properties:

| Compound | Molecular Formula | Primary Use | Unique Features |

|---|---|---|---|

| Triethyl Citrate | C12H22O7 | Food additive, plasticizer | Lower viscosity than triethyl isocitrate |

| Diethyl Citrate | C10H18O7 | Food additive | Less effective as a plasticizer |

| Glycerol Triacetate | C9H14O6 | Solvent, plasticizer | Higher solubility in water |

| Acetic Acid | C2H4O2 | Solvent, preservative | Much smaller molecular size |

Triethyl isocitrate stands out due to its balanced properties as both an emulsifier and plasticizer, making it versatile across multiple applications while maintaining safety standards .

The synthesis of triethyl isocitrate in laboratory settings primarily employs Fischer esterification mechanisms, which involve the acid-catalyzed reaction between isocitric acid and ethanol [2]. This esterification process follows a nucleophilic addition-elimination mechanism where the carboxylic acid groups of isocitric acid react with ethanol molecules to form ester bonds [3] [4].

The fundamental mechanism begins with the protonation of the carbonyl oxygen in the carboxylic acid group by an acid catalyst, creating a highly electrophilic carbonyl carbon [5]. The alcohol nucleophile then attacks this activated carbonyl center, forming a tetrahedral intermediate. Through a series of proton transfers and the elimination of water, the ester bond is established [3] [4]. Since isocitric acid contains three carboxylic acid groups, the complete esterification requires three sequential reactions with ethanol molecules to yield the triethyl ester product.

The reaction mechanism demonstrates the importance of understanding the steric and electronic effects of the tertiary carboxylic acid group present in isocitric acid. Research indicates that esterification can proceed via two distinct pathways: the α route, where esterification occurs at the tertiary carboxylic acid first, or the β route, where the primary carboxylic acid groups react preferentially [6]. The pathway selection depends on reaction conditions, with organic solvents having dielectric constants higher than that of the reaction medium favoring the α route [6].

Laboratory synthesis typically employs reaction conditions optimized for maximum conversion while maintaining product integrity. The optimal temperature range for triethyl isocitrate synthesis spans 50-85°C, with typical laboratory conditions maintained at 65-70°C [7]. The alcohol to acid molar ratio is critically important, with ratios ranging from 3.5:1 to 16:1 proving effective, though a 6:1 ratio represents the most commonly employed stoichiometry [7] [8].

Water removal during esterification represents a crucial aspect of the mechanism, as the equilibrium nature of Fischer esterification requires continuous elimination of the water byproduct to drive the reaction toward completion [2] [4]. Laboratory methods typically achieve this through vacuum distillation or the incorporation of molecular sieves as desiccants [9] [10].

Industrial-Scale Production Optimization Strategies

Industrial production of triethyl isocitrate requires comprehensive optimization strategies that address scalability, economic efficiency, and process control parameters. The transition from laboratory to industrial scale involves significant modifications in reactor design, heat management, and downstream processing protocols [11] [12].

Process intensification strategies have demonstrated remarkable success in industrial citrate ester production. The implementation of simultaneous acidification-esterification processes has shown potential for reducing processing times and operating costs by at least 46% compared to conventional methods [11]. These integrated approaches utilize calcium citrate as feedstock instead of pure citric acid, eliminating multiple refining steps while maintaining product quality standards.

Temperature control optimization represents a critical parameter in industrial operations. While laboratory synthesis operates effectively at 65-70°C, industrial processes often employ elevated temperatures ranging from 80-120°C to enhance reaction kinetics [13] [14]. However, this elevation must be carefully balanced against potential product degradation and energy costs. Industrial reactive distillation systems have shown optimal performance at moderately elevated pressures of 2.5 bar, which increases temperature and enhances kinetic rates without compromising product integrity [15].

Feed positioning and reflux ratio optimization play crucial roles in industrial-scale reactive distillation systems. Research indicates that optimal column performance occurs at low reflux ratios with L/D ratios less than 0.1 to avoid water reintroduction into the reaction system [15]. The strategic positioning of ethanol feed points and careful control of boilup ratios significantly impact overall process efficiency and product yield.

Energy efficiency optimization strategies focus on heat integration and solvent recovery systems. Industrial processes incorporate sophisticated heat exchanger networks to recover thermal energy from product streams, while vacuum distillation systems operate at reduced pressures to minimize energy requirements for water removal [16]. Advanced process control systems monitor and adjust reaction parameters in real-time, ensuring consistent product quality while minimizing energy consumption.

Economic optimization involves the evaluation of different process configurations. Three primary schemes have been identified for commercial-scale production: single reactive distillation column systems, prereactor followed by reactive distillation configurations, and integrated prereactor-simple distillation-reactive distillation arrangements [15]. The third configuration typically demonstrates superior economic performance, maintaining product yields above 98.5 weight percent while optimizing capital and operating expenditures.

Catalytic Systems and Reaction Kinetics

The selection and optimization of catalytic systems for triethyl isocitrate production significantly influence reaction kinetics, selectivity, and overall process economics. Both homogeneous and heterogeneous catalyst systems have been extensively studied, each offering distinct advantages and limitations [13] [17].

Homogeneous acid catalysts, particularly sulfuric acid and methanesulfonic acid, demonstrate high catalytic activity for citrate esterification reactions. Sulfuric acid, employed at loadings of 0.8-1.0 weight percent, achieves conversion rates of 85-95% under optimal conditions [7]. The mechanism involves protonation of carbonyl oxygen atoms, enhancing electrophilicity and facilitating nucleophilic attack by alcohol molecules. Methanesulfonic acid shows comparable performance with slightly higher temperature requirements but offers advantages in terms of reduced corrosion potential [13].

Heterogeneous catalysts, primarily ion-exchange resins, provide significant advantages for industrial applications due to their ease of separation and reusability [17] [18]. Amberlyst 15 and Amberlyst 70 resins have been extensively evaluated for citrate ester production, demonstrating effective catalytic performance with conversion rates ranging from 70-85% [13] [17]. These macroporous resins offer high surface areas and strong acid sites while maintaining thermal stability under reaction conditions.

The kinetics of catalyzed esterification reactions follow complex mechanisms that can be described by various mathematical models. Langmuir-Hinshelwood models account for the adsorption of reactants onto catalyst active sites, providing accurate representations of heterogeneous catalysis [13] [18]. Pseudo-homogeneous models assume complete swelling of polymeric catalysts in contact with polar solvents, allowing easy access of reactants to active sites [18]. Eley-Rideal models describe mechanisms where one reactant adsorbs onto the catalyst surface while the other reacts from the bulk phase [17].

Box-Behnken experimental designs have been employed to optimize kinetic parameters and reduce the number of experiments required for valid kinetic model development [13]. These statistical approaches enable systematic evaluation of temperature effects (353-393 K), feed molar ratios (8:1 to 16:1), and catalyst loadings while accounting for interaction effects between variables.

Self-catalyzed esterification represents an alternative approach where the carboxylic acid itself provides catalytic activity. While this eliminates the need for external catalysts, conversion rates typically remain lower (50-65%) compared to catalyzed systems [13]. The mechanism involves proton donation from one carboxylic acid molecule to activate another, though the overall reaction rate remains significantly slower than conventional catalyzed processes.

Temperature dependence of reaction kinetics follows Arrhenius behavior, with rate constants increasing exponentially with temperature. Activation energies for citrate esterification typically range from 45-65 kJ/mol, depending on the catalyst system employed [19] [20]. The van 't Hoff equation describes the temperature dependence of equilibrium constants, enabling prediction of optimal operating conditions across various temperature ranges.

Purification Techniques and Yield Maximization

The purification of triethyl isocitrate requires sophisticated separation technologies to achieve the high purity levels demanded for pharmaceutical and industrial applications. Multiple purification strategies have been developed, each targeting specific impurities while maximizing product recovery and maintaining chemical integrity [21] [22].

Vacuum distillation represents the primary purification method for triethyl isocitrate, exploiting differences in boiling points between the desired product and various impurities [16]. The technique operates under reduced pressure conditions, typically 6-8 mmHg, allowing distillation at temperatures of 80-120°C without thermal decomposition [23] [24]. This approach achieves yield recoveries of 90-96% with product purities reaching 95-98% [23].

The distillation process requires careful control of temperature and pressure profiles to prevent product degradation while ensuring complete separation of residual alcohol and water. Short-path distillation apparatus is commonly employed for laboratory-scale operations, while industrial systems utilize sophisticated column designs with multiple theoretical plates to enhance separation efficiency [16]. The selection of appropriate packing materials and reflux ratios significantly impacts separation performance and energy requirements.

Alkaline washing procedures effectively remove acidic impurities and catalyst residues from crude triethyl isocitrate [7] [21]. Treatment with 5% sodium hydroxide solutions at 40-60°C neutralizes residual acid catalysts and facilitates the separation of ionic impurities through aqueous extraction. This approach typically achieves yield recoveries of 84-95% with purities ranging from 94-97%. The washing process requires careful pH control to prevent ester hydrolysis while ensuring complete catalyst removal.

Molecular sieve dehydration technologies provide efficient water removal capabilities essential for maximizing esterification conversion and product stability [9] [10]. Type 4Å and 5Å molecular sieves demonstrate selective adsorption properties, removing water molecules while leaving the ester product unchanged. These systems achieve yield recoveries of 85-92% with purities of 92-96%, making them particularly valuable for applications requiring anhydrous conditions [9].

Activated carbon treatment effectively removes colored impurities and trace organic contaminants that may affect product appearance and stability [7] [24]. The process typically employs 1.5 kg activated carbon per batch, operated at temperatures of 120-140°C under vacuum conditions. This treatment achieves yield recoveries of 88-94% with purities of 93-97%, significantly improving product visual quality and shelf stability.

Combined purification strategies integrate multiple techniques to achieve maximum yield and purity levels. These multi-stage processes typically begin with alkaline washing to remove acidic impurities, followed by water washing to eliminate salt residues, molecular sieve dehydration to remove trace water, and final vacuum distillation for product purification [7] [23]. Such integrated approaches achieve yield recoveries of 95-98% with purities reaching 98-99%, representing the current state-of-the-art in triethyl isocitrate purification.